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Compound of Interest

Compound Name: Lornoxicam-d3

Cat. No.: B1162760 Get Quote

Introduction & Scientific Rationale
In preclinical drug development, the precision of pharmacokinetic (PK) data is non-negotiable.

Lornoxicam, a potent oxicam-class NSAID, presents specific bioanalytical challenges due to its

short half-life (3–5 hours), pH-dependent solubility, and susceptibility to alkaline hydrolysis.

Why Lornoxicam-d3? While historical methods often utilize Piroxicam or Tenoxicam as

internal standards (IS), these structural analogs do not perfectly co-elute with Lornoxicam,

leading to potential divergence in matrix effect suppression/enhancement. Lornoxicam-d3
(typically labeled on the N-methyl group) offers the gold standard in bioanalysis:

Co-elution: It elutes at the exact retention time as the analyte, experiencing the exact same

matrix ionization effects.

Compensation: It corrects for extraction recovery losses and instrument drift in real-time.

Mass Differentiation: The +3 Da shift allows for interference-free detection in Triple

Quadrupole (QqQ) systems.

This guide details the protocol for utilizing Lornoxicam-d3 in LC-MS/MS workflows, from stock

preparation to metabolic stability assays.
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Property Lornoxicam (Analyte)
Lornoxicam-d3 (Internal
Standard)

Molecular Weight ~371.81 g/mol
~374.83 g/mol (assuming

Methyl-d3)

Ionization Mode
Positive ESI (

)

Positive ESI (

)

Solubility
DMSO, Methanol, pH > 7.0

Buffer
DMSO, Methanol

pKa 4.7 (enolic), 6.8 (secondary) Similar to parent

Light Sensitivity
High (Protect from

UV/Sunlight)

High (Protect from

UV/Sunlight)

Critical Storage Protocol:

Store powder at -20°C under desiccant.

Dissolve primary stock in DMSO (preferred) or Methanol. Avoid aqueous basic buffers for

long-term storage due to potential hydrolysis.

Amber Glassware is mandatory for all steps to prevent photodegradation.

Application 1: LC-MS/MS Method Development
Mass Spectrometry Tuning (MRM)
The following transitions are optimized for a Triple Quadrupole system (e.g., Sciex 6500+ or

Waters Xevo TQ-S).

Source: ESI Positive

Spray Voltage: 3500–4500 V

Temperature: 500°C
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Compound
Precursor (

)

Product (

)

Cone
Voltage (V)

Collision
Energy (eV)

Structural
Note

Lornoxicam 372.1 121.1 30 25

Pyridinyl

moiety

fragment

Lornoxicam-

d3
375.1 121.1 30 25

Label on N-

methyl

(Thiazine

ring)

Alt.

Lornoxicam-

d3

375.1 124.1 30 25

Label on

Pyridine ring

(Rare)

CRITICAL CHECK: Most commercial Lornoxicam-d3 is labeled on the N-methyl group of the

thienothiazine ring. The major fragment (m/z 121) corresponds to the 2-aminopyridine moiety,

which does not carry the label. Therefore, the transition is 375.1

121.1. Always verify your Certificate of Analysis (CoA).

Chromatographic Conditions
Lornoxicam is relatively non-polar in its unionized form but ionizes well in acidic conditions.

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.
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Gradient:

0.0 min: 10% B

0.5 min: 10% B

2.5 min: 90% B

3.0 min: 90% B

3.1 min: 10% B (Re-equilibration)

Bioanalytical Workflow Diagram
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Plasma/Serum Sample
(50 µL)

Add Lornoxicam-d3 IS
(Spike 10 µL of 500 ng/mL)

Extraction Method?

Protein Precipitation (PPT)
Add 150 µL ACN (1% Formic Acid)

Vortex & Centrifuge

High Throughput

Liquid-Liquid Extraction (LLE)
Add Ethyl Acetate/Hexane
Freeze-dry & Reconstitute

High Sensitivity
(Clean Baseline)

Inject Supernatant/Reconstitute
LC-MS/MS Analysis

Quantification
(Area Ratio: Analyte/IS)

Click to download full resolution via product page

Figure 1: Decision matrix for sample preparation. While Protein Precipitation (PPT) is faster,

Liquid-Liquid Extraction (LLE) is recommended for Lornoxicam to remove phospholipids that

may suppress ionization.

Application 2: Pharmacokinetic (PK) Profiling
Protocol
This protocol outlines the use of Lornoxicam-d3 to determine PK parameters (
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,

,

,

) in a rodent model.

Dosing Strategy[1][2]
Vehicle: 0.5% Carboxymethylcellulose (CMC) or 10% DMSO/PEG400/Water (for IV).

Dose: 1–5 mg/kg (Oral/IV).

Fasting: Animals should be fasted 12h prior to dosing to reduce variability in absorption.

Sample Collection & Processing[3]
Collection: Collect 200 µL blood into K2-EDTA tubes at time points: 0 (predose), 0.08, 0.25,

0.5, 1, 2, 4, 8, 12, 24h.

Separation: Centrifuge at 4000g for 10 min at 4°C.

Storage: Transfer plasma to amber tubes. Store at -80°C. Lornoxicam is stable in frozen

plasma, but freeze-thaw cycles should be minimized (Max 3).

Sample Preparation (PPT Method)
Thaw plasma samples on ice.

Aliquot 50 µL of plasma into a 96-well plate.

Add 10 µL of Lornoxicam-d3 Working Solution (500 ng/mL in 50% Methanol).

Add 150 µL of chilled Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

Vortex vigorously for 2 mins.

Centrifuge at 4000g for 15 mins at 4°C.

Transfer 100 µL of supernatant to a fresh plate.
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Dilute with 100 µL of Water (Milli-Q) to match initial mobile phase conditions (prevents peak

broadening).

Application 3: Metabolic Stability (Microsomal
Assay)
Lornoxicam is extensively metabolized by CYP2C9 (forming 5'-hydroxy-lornoxicam).[1][2][3]

Lornoxicam-d3 is essential here to track the depletion of the parent compound accurately.

Incubation System
Enzyme: Human/Rat Liver Microsomes (0.5 mg protein/mL).

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Cofactor: NADPH regenerating system.

Workflow
Pre-incubation: Mix Microsomes + Buffer + Lornoxicam (1 µM). Equilibrate at 37°C for 5 min.

Start: Initiate with NADPH.

Stop: At

min, remove 50 µL aliquots.

Quench: Immediately dispense aliquot into 150 µL of Ice-cold Acetonitrile containing

Lornoxicam-d3.

Note: Here, the IS is pre-mixed in the quench solvent to ensure immediate normalization

of volume variations.

Calculation
Plot

vs. Time.
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Slope (

) = Elimination rate constant.

.

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1162760#protocol-for-using-lornoxicam-d3-in-
preclinical-drug-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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